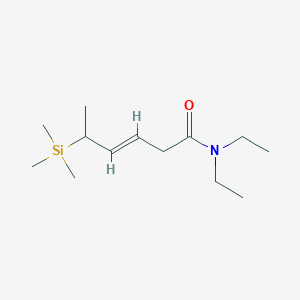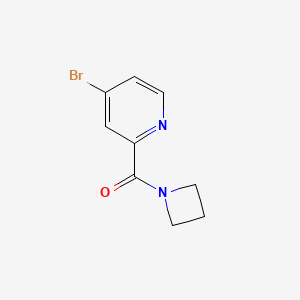![molecular formula C10H11ClN4O B11869819 4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine](/img/structure/B11869819.png)
4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine is a heterocyclic compound that contains both an imidazo[4,5-c]pyridine core and a morpholine ring. The presence of these two functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine typically involves the formation of the imidazo[4,5-c]pyridine core followed by the introduction of the morpholine ring. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the imidazo[4,5-c]pyridine core. This is followed by the nucleophilic substitution reaction to introduce the morpholine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce a variety of new functional groups in place of the chloro group.
Applications De Recherche Scientifique
4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a potential therapeutic agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The imidazo[4,5-c]pyridine core is known to interact with various enzymes and receptors, potentially modulating their activity. The morpholine ring can also contribute to the compound’s overall biological activity by influencing its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)benzene
- 4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)pyridine
- 4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)thiophene
Uniqueness
4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine is unique due to the presence of both the imidazo[4,5-c]pyridine core and the morpholine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable tool in various fields of research.
Propriétés
Formule moléculaire |
C10H11ClN4O |
|---|---|
Poids moléculaire |
238.67 g/mol |
Nom IUPAC |
4-(6-chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine |
InChI |
InChI=1S/C10H11ClN4O/c11-8-5-7-9(13-6-12-7)10(14-8)15-1-3-16-4-2-15/h5-6H,1-4H2,(H,12,13) |
Clé InChI |
JICICRMOXNWDLI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C3C(=CC(=N2)Cl)NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



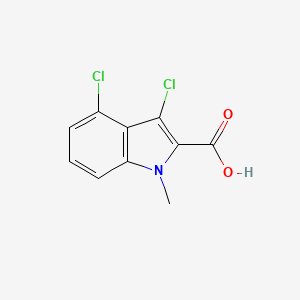
![5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11869752.png)

![9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine](/img/structure/B11869755.png)
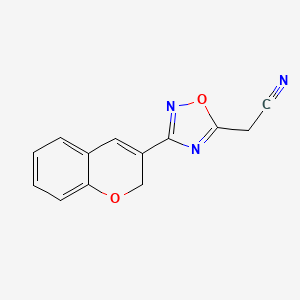
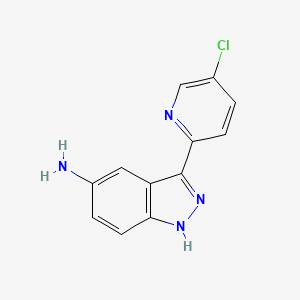
![11-Phenyl-8-azaspiro[5.6]dodecane](/img/structure/B11869784.png)
